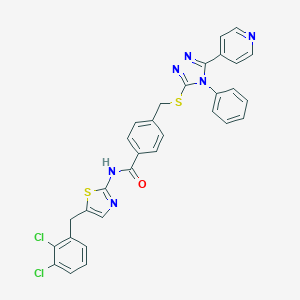![molecular formula C27H18N2O4 B285916 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, also known as DBIMB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DBIMB belongs to the class of isoquinoline compounds and has been found to possess a range of biological and pharmacological activities.
作用机制
The mechanism of action of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to induce apoptosis by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to protect neurons by reducing oxidative stress and inhibiting the activation of microglia.
Biochemical and Physiological Effects:
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have a range of biochemical and physiological effects, depending on the target tissue and disease model. In cancer cells, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to reduce oxidative stress, inhibit microglial activation, and protect neurons from cell death.
实验室实验的优点和局限性
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has several advantages for lab experiments, including its high purity and solubility in various solvents. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is also stable under a range of conditions, making it suitable for various assays and experiments. However, the limitations of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione include its relatively high cost and limited availability, which may limit its use in some research applications.
未来方向
There are several future directions for the research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione, including the identification of its molecular targets and signaling pathways, the development of more efficient synthesis methods, and the evaluation of its therapeutic potential in various disease models. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in combination therapy with other anti-cancer agents. In inflammation, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the treatment of chronic inflammatory diseases. In neurodegenerative diseases, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may have potential applications in the prevention and treatment of neuronal damage and cell death.
In conclusion, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to possess a range of biological and pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications. Future research on 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione may lead to the development of new therapeutic strategies for various diseases.
合成方法
The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione involves a multi-step process that starts with the synthesis of 1,3-dioxoisoquinoline, which is then reacted with 3-bromopropylbenzo[de]isoquinoline to form the final product. The synthesis of 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been optimized to produce high yields and purity, making it suitable for various scientific research applications.
科学研究应用
2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to exhibit potent anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the activation of NF-κB. In addition, 2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
属性
分子式 |
C27H18N2O4 |
|---|---|
分子量 |
434.4 g/mol |
IUPAC 名称 |
2-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C27H18N2O4/c30-24-18-10-1-6-16-7-2-11-19(22(16)18)25(31)28(24)14-5-15-29-26(32)20-12-3-8-17-9-4-13-21(23(17)20)27(29)33/h1-4,6-13H,5,14-15H2 |
InChI 键 |
KRSDXSWORJBKDN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
规范 SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-bromophenyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B285834.png)
![5-(2-chlorophenyl)-N-[4-(2-phenylvinyl)phenyl]-2-furamide](/img/structure/B285839.png)

![Dimethyl 2-{[5-(2,4-dichlorophenyl)-2-furoyl]amino}terephthalate](/img/structure/B285841.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-methoxybenzamide](/img/structure/B285842.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-2-methoxybenzamide](/img/structure/B285843.png)
![2-(5,6-dimethyl-1H-benzimidazol-1-yl)-1-[(4-fluorophenoxy)methyl]ethyl acetate](/img/structure/B285845.png)
![2-(2-methyl-1H-benzimidazol-1-yl)-1-[(3-methylphenoxy)methyl]ethyl acetate](/img/structure/B285846.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)isonicotinamide](/img/structure/B285847.png)
![4-[(tert-butylamino)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285851.png)
![4-[(4-sec-butylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B285853.png)


![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B285858.png)